Cas no 2166750-06-5 (8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecane)

8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecane structure
2166750-06-5 structure
商品名:8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecane
CAS番号:2166750-06-5
MF:C10H18N2O2
メガワット:198.262122631073
CID:5858449
PubChem ID:165839901

8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecane 化学的及び物理的性質

名前と識別子

    • 8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecane
    • 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
    • EN300-1280060
    • 2166750-06-5
    • インチ: 1S/C10H18N2O2/c1-12-4-2-10(6-12)11-9(3-5-14-10)7-13-8-9/h11H,2-8H2,1H3
    • InChIKey: SYQQKCJPFDSPEZ-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2(COC2)NC21CN(C)CC2

計算された属性

  • せいみつぶんしりょう: 198.136827821g/mol
  • どういたいしつりょう: 198.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 33.7Ų

8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1280060-0.05g
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
0.05g
$1779.0 2023-06-08
Enamine
EN300-1280060-2500mg
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
2500mg
$4150.0 2023-10-01
Enamine
EN300-1280060-1000mg
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
1000mg
$2118.0 2023-10-01
Enamine
EN300-1280060-0.25g
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
0.25g
$1948.0 2023-06-08
Enamine
EN300-1280060-0.1g
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
0.1g
$1863.0 2023-06-08
Enamine
EN300-1280060-1.0g
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
1g
$2118.0 2023-06-08
Enamine
EN300-1280060-2.5g
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
2.5g
$4150.0 2023-06-08
Enamine
EN300-1280060-0.5g
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
0.5g
$2033.0 2023-06-08
Enamine
EN300-1280060-50mg
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
50mg
$1779.0 2023-10-01
Enamine
EN300-1280060-250mg
8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4^{6}.3^{4}]tridecane
2166750-06-5
250mg
$1948.0 2023-10-01

8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecane 関連文献

8-methyl-2,11-dioxa-5,8-diazadispiro3.1.4^{6}.3^{4}tridecaneに関する追加情報

8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.34]tridecane (CAS No. 2166750-06-5): A Comprehensive Overview

8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.34]tridecane (CAS No. 2166750-06-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and functional groups, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular structure of 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.34]tridecane is particularly noteworthy due to its complex arrangement of spiro rings and the presence of multiple heteroatoms. The spirocyclic framework provides a rigid and conformationally restricted scaffold, which can enhance the compound's binding affinity to specific biological targets. The incorporation of oxygen and nitrogen atoms further contributes to its pharmacological properties by enabling hydrogen bonding and other non-covalent interactions.

Recent studies have explored the potential of 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.34]tridecane in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can modulate key enzymes involved in the pathogenesis of these conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.34]tridecane can potentially improve cognitive function and slow disease progression.

In addition to its neuroprotective effects, 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.34]tridecane has also been investigated for its anti-inflammatory properties. Inflammatory responses play a crucial role in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated tissue damage.

The pharmacokinetic profile of 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.34]tridecane has been another focus of recent research. Initial studies suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for chronic dosing regimens. However, further preclinical studies are needed to fully characterize its pharmacokinetic behavior in different animal models.

Toxicity assessments are an essential aspect of drug development, and preliminary data on 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.46.3]tridecane indicate that it has a favorable safety profile at therapeutic doses. In vitro cytotoxicity assays have shown minimal toxicity to normal human cells at concentrations relevant for therapeutic use. Additionally, in vivo studies in rodent models have not reported any significant adverse effects at doses up to several times higher than the anticipated therapeutic range.

The potential applications of 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4.3]tridecane extend beyond neurodegenerative diseases and inflammation to include other areas such as cancer therapy and antimicrobial agents. Preclinical studies have shown that this compound can induce apoptosis in certain cancer cell lines and exhibit selective cytotoxicity against pathogenic bacteria.

In conclusion, 8-methyl-2,11-dioxa-5,8-diazadispiro[3.1.4.3]tridecane (CAS No. 2166750-06-5) represents a promising lead compound with a diverse range of biological activities and potential therapeutic applications. Ongoing research continues to elucidate its mechanisms of action and optimize its properties for clinical use.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量